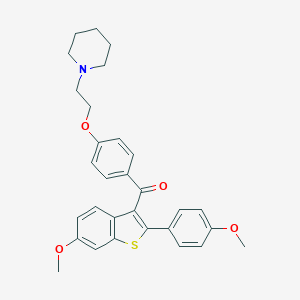

Raloxifene Bismethyl Ether

描述

属性

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444581 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84541-38-8 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Raloxifene Bismethyl Ether from Raloxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Raloxifene Bismethyl Ether from its precursor, Raloxifene. Raloxifene, a selective estrogen receptor modulator (SERM), possesses two phenolic hydroxyl groups that can be chemically modified to alter its biological activity. The methylation of these hydroxyl groups to form this compound is a key transformation for researchers studying the structure-activity relationships of Raloxifene and its metabolites. This document details a robust experimental protocol for this synthesis, presents key quantitative data in a clear tabular format, and includes visualizations of the chemical transformation and experimental workflow to aid in comprehension and execution.

Introduction

Raloxifene is a well-established therapeutic agent used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its biological activity is mediated through its interaction with estrogen receptors. The two phenolic hydroxyl groups at the 6 and 4' positions of the molecule are crucial for its binding to these receptors.

This compound, a metabolite of Raloxifene, is an inactive compound at the estrogen receptor due to the absence of these critical hydroxyl groups.[1][2] The synthesis of this derivative is of significant interest to researchers for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of Raloxifene with its bismethyl ether, researchers can further elucidate the role of the phenolic hydroxyl groups in its mechanism of action.

-

Metabolite Identification and Synthesis: The synthesis of this compound provides an authentic standard for analytical studies aimed at identifying and quantifying Raloxifene metabolites in biological samples.

-

Development of New Chemical Entities: Understanding the chemical modifications possible on the Raloxifene scaffold can inform the design and synthesis of new SERMs with potentially improved therapeutic profiles.

This guide provides a detailed protocol for the synthesis of this compound from Raloxifene via a Williamson ether synthesis, a reliable and high-yielding method for the formation of ethers from alcohols.

Chemical Transformation

The synthesis of this compound from Raloxifene is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups of Raloxifene using a suitable base to form a phenoxide intermediate, which then acts as a nucleophile and attacks a methylating agent.

Caption: General overview of the Williamson ether synthesis for the preparation of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from Raloxifene.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Raloxifene Hydrochloride | ≥98% | Commercially Available |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |

| Methyl Iodide (CH₃I) | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Diethyl Ether, anhydrous | ≥99.7% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house |

| Brine (Saturated Sodium Chloride Solution) | ACS Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |

| Silica (B1680970) Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |

| Solvents for Chromatography (Hexanes, Ethyl Acetate) | HPLC Grade | Commercially Available |

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of Raloxifene Free Base: Raloxifene is often supplied as the hydrochloride salt. To begin the synthesis, the free base must be generated. Dissolve Raloxifene hydrochloride (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane/methanol). Add a saturated aqueous solution of sodium bicarbonate and stir until the evolution of gas ceases. Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the Raloxifene free base.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the Raloxifene free base (1.0 eq). Dissolve the solid in anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of Raloxifene).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes. Hydrogen gas will be evolved; ensure adequate ventilation.

-

Methylation: Add methyl iodide (3.0 eq) dropwise to the reaction mixture at 0°C using the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.

-

Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Raloxifene (MW: 473.58 g/mol ) | 1.0 eq |

| Sodium Hydride (MW: 24.00 g/mol ) | 2.5 eq |

| Methyl Iodide (MW: 141.94 g/mol ) | 3.0 eq |

| Product | |

| This compound (MW: 501.64 g/mol ) | - |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12-18 hours |

| Expected Yield | 75-85% |

| Analytical Data (Predicted) | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Two new singlets around 3.8-4.0 ppm (2 x -OCH₃). Disappearance of phenolic -OH signals. |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Two new signals around 55-56 ppm (2 x -OCH₃). |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₃₀H₃₁NO₄S: 502.20. Found: 502.2. |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a multi-step process from starting material to final product, as detailed in the experimental workflow.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from Raloxifene. The Williamson ether synthesis is a reliable method for this transformation, and the provided experimental details, quantitative data, and workflow diagrams should enable researchers to successfully prepare this important derivative for their studies. The characterization of the final product is crucial, and the predicted analytical data serves as a guide for confirming the identity and purity of the synthesized this compound. This work will support further research into the structure-activity relationships of SERMs and the metabolic fate of Raloxifene.

References

An In-Depth Technical Guide to the Chemical Properties of Raloxifene Bismethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788) Bismethyl Ether is a significant metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. As a compound where both hydroxyl groups of the parent molecule have been methylated, its chemical and biological properties are of considerable interest in the fields of drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the known chemical properties of Raloxifene Bismethyl Ether, including its physicochemical characteristics, metabolic pathway, and available biological activity data. Detailed experimental protocols and data visualizations are provided to support further research and development.

Physicochemical Properties

This compound is most commonly available as a free base and a hydrochloride salt. The fundamental physicochemical properties are summarized in the table below. While generally described as soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol, specific quantitative solubility data remains limited in publicly available literature.

| Property | This compound | This compound Hydrochloride | Reference |

| Molecular Formula | C₃₀H₃₁NO₄S | C₃₀H₃₂ClNO₄S | [1] |

| Molecular Weight | 501.64 g/mol | 538.10 g/mol | [1][2] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Soluble in DMF, DMSO, and Methanol | Data not available | [3] |

Metabolic Pathway of Raloxifene

This compound is formed during the metabolism of Raloxifene. The primary metabolic route for Raloxifene is not through the cytochrome P450 (CYP450) enzyme system, but rather through glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the hydroxyl groups of Raloxifene. While glucuronidation is the major pathway, minor metabolic pathways, including methylation, lead to the formation of this compound.

Biological Activity

This compound is generally characterized as an estrogen receptor (ER) inactive compound.[1][2][3] This is attributed to the methylation of the hydroxyl groups, which are crucial for high-affinity binding to the estrogen receptor.

However, despite its classification as ER-inactive, some studies have reported biological activity. Notably, this compound has been shown to exhibit antiproliferative activity in human breast cancer cell lines.

| Cell Line | Assay | Endpoint | Value | Reference |

| MCF-7 | Antiproliferation Assay | IC₅₀ | 300 nM | [4] |

This finding suggests that while this compound may not act through the classical estrogen receptor pathway, it may possess other mechanisms of action that warrant further investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely available in peer-reviewed literature. The following sections provide generalized methodologies based on the synthesis and analysis of the parent compound, Raloxifene, and its other derivatives, which can be adapted for this compound.

Synthesis

A plausible synthetic route to this compound would involve the methylation of Raloxifene.

Reaction Scheme:

General Procedure:

-

Dissolve Raloxifene in a suitable aprotic solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the hydroxyl groups.

-

Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard chromatographic techniques.

Workflow for Purification:

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic In Vitro Profile of Raloxifene Bismethyl Ether: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of the in vitro mechanism of action of Raloxifene (B1678788) Bismethyl Ether. Based on a comprehensive review of available scientific literature, this document outlines the known characteristics of this compound and provides context through the well-elucidated mechanisms of its parent compound, Raloxifene.

Executive Summary

Direct, in-depth research on the specific in vitro mechanism of action of Raloxifene Bismethyl Ether is notably limited. The primary characterization of this compound in the existing literature is as a metabolite of Raloxifene. Crucially, it is often described as an estrogen receptor (ER) inactive compound, suggesting that its biological activity, if any, may not be mediated through traditional estrogen receptor pathways. This guide summarizes the available information on this compound and provides a detailed overview of the in vitro mechanisms of Raloxifene to offer a comparative context.

This compound: Current Knowledge

This compound is recognized as a metabolite of Raloxifene, a well-known selective estrogen receptor modulator (SERM).[1][2] The defining feature of this compound, as highlighted in multiple sources, is the absence of both hydroxyl groups, which are present in the parent Raloxifene molecule. This structural modification is believed to be the reason for its reported inactivity at the estrogen receptor.[1][2] One study noted that this compound had no effect on tissue toughness in an ex vivo beam model.[1][2]

Due to the sparse data, a detailed quantitative summary and experimental protocols specifically for this compound cannot be provided at this time. The following sections will focus on the parent compound, Raloxifene, to provide a framework for understanding potential, though currently uninvestigated, mechanisms.

The In Vitro Mechanism of Action of Raloxifene (Parent Compound)

Raloxifene exhibits a complex and tissue-specific pharmacological profile, acting as an estrogen agonist in some tissues and an antagonist in others.[3][4] Its in vitro effects have been studied in various cell types, particularly in the context of cancer.

Antiproliferative and Pro-Apoptotic Effects

A significant body of research demonstrates that Raloxifene can inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.

-

Bladder Cancer: In the TSU-PR1 human bladder cancer cell line, which is high in estrogen receptor beta (ERβ), Raloxifene induced apoptosis in a dose-dependent manner (10⁻⁹ to 10⁻⁶ M).[5]

-

Prostate Cancer: The effects of Raloxifene on prostate cancer cells appear to be dependent on the relative expression levels of ERα and ERβ.[6]

-

Breast Cancer: In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, Raloxifene, particularly in combination with gefitinib (B1684475), decreased cell viability and potentiated apoptosis.[7]

-

Urothelial Carcinoma: In RT4 urothelial carcinoma cells, Raloxifene's growth inhibition was found to be ER-dependent and mediated by both apoptosis and inhibition of proliferation.[8]

Signaling Pathways Modulated by Raloxifene

Raloxifene's cellular effects are mediated through a variety of signaling pathways, some of which are independent of the estrogen receptor.

-

Caspase-Dependent Apoptosis: In TSU-PR1 cells, Raloxifene induces the caspase-dependent cleavage of BAD, a pro-apoptotic protein.[5] In RT4 cells, it activates caspase-3 and its effector, PARP.[8]

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: In vascular smooth muscle cells, Raloxifene has been shown to induce apoptosis through the activation of the p38 MAPK cascade in a non-genomic mechanism mediated by ERα.[9]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: In ER-negative hepatoma and breast cancer cells, Raloxifene can directly bind to and activate the Aryl Hydrocarbon Receptor (AhR), leading to apoptosis.[10] This indicates a mechanism of action that is independent of the estrogen receptor.

-

Cell Cycle Regulation: Raloxifene has been observed to affect the expression of cell cycle regulatory proteins. In RT4 cells, it leads to the stabilization of p27 and an increase in BTG2 expression, while reducing cyclin D1 transcription.[8]

-

NFκB and β-catenin Signaling: In combination with gefitinib in TNBC cells, Raloxifene affects the expression and phosphorylation of proteins involved in cell proliferation, such as NFκB and β-catenin.[7]

Visualizing the Metabolic Relationship

The following diagram illustrates the relationship between Raloxifene and its metabolite, this compound.

Caption: Metabolic conversion of Raloxifene to this compound.

Experimental Protocols for Raloxifene (Parent Compound)

While specific protocols for this compound are unavailable, the methodologies used to study Raloxifene provide a template for potential future investigations.

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess cell viability by measuring the metabolic activity of cells.

-

DNA Synthesis Assay: Techniques like BrdU incorporation are used to measure the rate of DNA synthesis as an indicator of cell proliferation.

Apoptosis Assays

-

Nuclear Morphology: Staining with dyes like DAPI or Hoechst to observe changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation.

-

DNA Fragmentation Analysis: Assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) are used to detect DNA breaks characteristic of apoptosis.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.

-

Western Blotting for Apoptotic Proteins: Analysis of the expression and cleavage of proteins involved in apoptosis, such as PARP, BAD, Bax, Bcl-2, and cytochrome c.

Signaling Pathway Analysis

-

Western Blotting: To detect the expression and phosphorylation status of key signaling proteins (e.g., ERK, p38, NFκB, β-catenin).

-

Co-immunoprecipitation: To study protein-protein interactions, such as the binding of Raloxifene to its receptors.

Quantitative Data for Raloxifene and a Related Derivative

The following table summarizes some of the quantitative data found for Raloxifene and its bis-sulfamated derivative, which has been studied for its antiproliferative effects.

| Compound | Cell Line | Assay | Value | Reference |

| Raloxifene | T-47D (breast cancer) | Antiproliferative (GI50) | Comparable to R-bis 7 | [11] |

| Raloxifene bis-sulfamate (R-bis 7) | T-47D (breast cancer) | Antiproliferative (GI50) | 7.12 µM | [11] |

| Raloxifene bis-sulfamate (R-bis 7) | MDA-MB-231 (breast cancer) | Antiproliferative (GI50) | 1.34 µM | [11] |

| Raloxifene bis-sulfamate (R-bis 7) | UACC-62 (melanoma) | Antiproliferative (GI50) | 1.47 µM | [11] |

| Raloxifene bis-sulfamate (R-bis 7) | SN12C (renal cancer) | Antiproliferative (GI50) | 1.61 µM | [11] |

| Raloxifene bis-sulfamate (R-bis 7) | JEG3 (choriocarcinoma) | STS Inhibition (IC50) | 12.2 nM (whole cell) | [12] |

| Raloxifene bis-sulfamate (R-bis 7) | - | ERα Binding (Ki) | 13.0 ± 0.8 nM | [11] |

| Raloxifene HCl | - | ERα Binding (Ki) | 0.07 ± 0.01 nM | [11] |

Conclusion and Future Directions

The current body of scientific literature provides limited specific insights into the in vitro mechanism of action of this compound. It is primarily identified as an ER-inactive metabolite of Raloxifene. In contrast, Raloxifene has a well-documented, multi-faceted mechanism involving both ER-dependent and ER-independent pathways to exert its antiproliferative and pro-apoptotic effects across various cell types.

Future research is warranted to elucidate whether this compound possesses any unique biological activities independent of the estrogen receptor. Investigating its potential interactions with other cellular targets, such as the Aryl Hydrocarbon Receptor, or its effects on key signaling cascades, would be critical to fully understand its pharmacological profile. Without such dedicated studies, a detailed technical guide on its specific mechanism of action remains an area for future development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raloxifene, a mixed estrogen agonist/antagonist, induces apoptosis through cleavage of BAD in TSU-PR1 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raloxifene potentiates the effect of gefitinib in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raloxifene inhibits growth of RT4 urothelial carcinoma cells via estrogen receptor-dependent induction of apoptosis and inhibition of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen and raloxifene induce apoptosis by activating p38 mitogen-activated protein kinase cascade in synthetic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Raloxifene Bismethyl Ether: A Technical Guide to its Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene Bismethyl Ether is a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. Structurally, it is characterized by the methylation of both hydroxyl groups present in the parent Raloxifene molecule. This modification significantly alters its pharmacological profile, rendering it largely inactive as a modulator of the estrogen receptor (ER). More recent investigations have also explored its activity at other cellular targets, such as the Aryl Hydrocarbon Receptor (AhR), where it has also been shown to be inactive. This lack of biological activity at key receptors makes this compound a valuable tool in pharmacological research, primarily serving as a negative control in studies investigating the mechanisms of Raloxifene and other SERMs. This technical guide provides a comprehensive overview of the known biological (in)activity of this compound, including available quantitative data and detailed experimental protocols.

Core Biological Inactivity

The primary defining characteristic of this compound is its lack of significant interaction with the estrogen receptor. The hydroxyl groups on the Raloxifene molecule are crucial for high-affinity binding to the ER. Methylation of these groups in this compound sterically hinders and electronically modifies the key pharmacophoric features necessary for receptor engagement and subsequent modulation of ER-mediated signaling pathways.

Furthermore, studies investigating the off-target effects of Raloxifene have examined the role of its analogs in modulating other signaling pathways. One such pathway is mediated by the Aryl Hydrocarbon Receptor (AhR). Research has demonstrated that while Raloxifene can activate AhR, this compound (also referred to as Raloxifene analog F in some studies) fails to induce this activation[1][2]. This suggests that the hydroxyl groups are also important for the AhR-mediated activity of Raloxifene.

Quantitative Data on Biological Inactivity

The following table summarizes the available data quantifying the lack of biological activity of this compound.

| Biological Target | Assay Type | Test System | Result | Reference |

| Estrogen Receptor (ER) | Not specified in detail in the available search results, but consistently referred to as inactive. | Various in vitro systems | Inactive | [1][3][4][5] |

| Aryl Hydrocarbon Receptor (AhR) | AhRE-luciferase reporter activity assay | Hepa1 cells | Failed to induce AhR activation | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols relevant to the assessment of the biological activity of this compound, primarily focusing on its use as a negative control.

Estrogen Receptor Binding Assay

While specific binding data for this compound is not detailed in the provided search results, a general competitive binding assay protocol is used to determine the affinity of compounds for the estrogen receptor.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor (ERα or ERβ) by measuring its ability to displace a radiolabeled estrogen.

Materials:

-

Recombinant human ERα or ERβ

-

Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)

-

Test compound (this compound)

-

Reference compound (unlabeled 17β-estradiol, Raloxifene)

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

A constant concentration of recombinant ER and radiolabeled estradiol are incubated in the assay buffer.

-

Increasing concentrations of the test compound or reference compound are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand (e.g., by filtration or dextran-coated charcoal).

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol is based on the methodology used to demonstrate the inactivity of this compound on AhR.

Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor (AhR) transcriptional activity using a reporter gene assay.

Materials:

-

Hepa1 cells (or other suitable cell line) stably or transiently transfected with an AhR-responsive element (AhRE) linked to a luciferase reporter gene.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Positive control (e.g., TCDD or Raloxifene).

-

Vehicle control (e.g., DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected Hepa1 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, the positive control, or the vehicle control.

-

Incubate the cells for a specified period (e.g., 15 hours)[2].

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability or total protein if necessary.

-

Express the results as fold-change in luciferase activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established lack of interaction of this compound with the Estrogen Receptor signaling pathway and its role in a typical experimental workflow as a negative control.

Figure 1. Differential interaction with the Estrogen Receptor signaling pathway.

Figure 2. Use of this compound as a negative control.

Conclusion

This compound is a critical tool for researchers in the field of endocrinology and cancer biology. Its well-documented inactivity at both the estrogen receptor and the aryl hydrocarbon receptor, in stark contrast to its parent compound Raloxifene, makes it an ideal negative control. The use of this compound in experimental designs allows for the confident attribution of observed biological effects of Raloxifene to its direct interaction with these receptors. This technical guide provides the foundational information necessary for the informed use of this compound in research settings, ensuring the rigor and reproducibility of studies investigating the complex pharmacology of selective estrogen receptor modulators.

References

- 1. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Understanding the Metabolic Fate of Raloxifene: A Technical Guide to the Putative Formation of Raloxifene Bismethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women. Its pharmacological activity is intrinsically linked to its metabolism, which dictates its bioavailability, tissue-specific effects, and clearance from the body. While the primary metabolic routes of Raloxifene are well-documented as glucuronidation and cytochrome P450-mediated oxidation, the formation of a specific derivative, Raloxifene Bismethyl Ether, presents an area of scientific inquiry.

This technical guide provides an in-depth exploration of the known metabolic pathways of Raloxifene and delves into the hypothetical formation of this compound. While direct in vivo evidence for the enzymatic production of this bismethylated metabolite is not robustly established in peer-reviewed literature, its availability as a research chemical and reference as a "metabolite" from commercial suppliers warrants a scientific discussion of its potential origins.[1][2][3][4] This document summarizes available data, outlines detailed experimental protocols for studying Raloxifene metabolism, and presents visual diagrams to elucidate the involved pathways and workflows.

Core Metabolic Pathways of Raloxifene

The metabolism of Raloxifene is extensive, with less than 1% of the parent drug being detected unchanged in plasma. The predominant metabolic transformations are Phase II conjugation reactions, specifically glucuronidation, and to a lesser extent, Phase I oxidation reactions mediated by cytochrome P450 enzymes.

Phase II Metabolism: Glucuronidation

Glucuronidation is the major metabolic fate of Raloxifene. This process involves the covalent addition of glucuronic acid to the hydroxyl groups of the Raloxifene molecule, significantly increasing its water solubility and facilitating its excretion. The primary enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs).

Two main glucuronide conjugates of Raloxifene have been identified:

-

Raloxifene-6-glucuronide: Formed at the hydroxyl group on the benzothiophene (B83047) ring.

-

Raloxifene-4'-glucuronide: Formed at the hydroxyl group on the phenyl ring.

These glucuronides are the most abundant circulating forms of Raloxifene-related compounds in the plasma.

Phase I Metabolism: Oxidation

A smaller fraction of Raloxifene undergoes oxidation, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5] This pathway can lead to the formation of reactive intermediates, which can then be detoxified by conjugation with glutathione (B108866) (GSH).[5]

The Putative Pathway to this compound

The formation of this compound would involve the methylation of both the 6-hydroxyl and the 4'-hydroxyl groups of the parent molecule. While direct enzymatic evidence for this specific bis-methylation is scarce, a hypothetical pathway can be proposed based on the known metabolism of other phenolic compounds. This pathway would likely involve O-methylation catalyzed by methyltransferase enzymes.

Hypothetical Enzymatic Pathway

The most probable candidate enzyme for the O-methylation of the phenolic hydroxyl groups of Raloxifene is Catechol-O-methyltransferase (COMT) . COMT is a well-characterized enzyme responsible for the methylation of catecholamines and other catechol-containing compounds, including catechol estrogens. Although Raloxifene is not a catechol, COMT has been shown to methylate a variety of phenolic substrates. It is plausible that Raloxifene could be a substrate for COMT or other phenol-O-methyltransferases, leading to the sequential methylation of its two hydroxyl groups to form a monomethyl ether intermediate and subsequently the bismethyl ether.

It is important to note that this pathway is speculative and requires experimental validation. The low levels or absence of detectable this compound in most metabolic studies suggest that if this pathway exists, it is likely a very minor one.

This compound as a Research Chemical

This compound is commercially available and is often referred to as a metabolite of Raloxifene in product descriptions from chemical suppliers.[1][2][3][4] Its primary use appears to be as a research chemical and an analytical standard . In scientific research, it can serve several purposes:

-

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of Raloxifene with that of its bismethyl ether, researchers can elucidate the importance of the free hydroxyl groups for its interaction with the estrogen receptor and its overall pharmacological effects.[6][7] The absence of the hydroxyl groups in the bismethyl ether derivative renders it inactive as an estrogen receptor modulator.[1][2][3]

-

Analytical Reference Standard: In metabolic studies, having a synthesized standard of a potential metabolite is crucial for its unambiguous identification and quantification in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Synthetic Intermediate: Isotopically labeled versions of this compound are used as intermediates in the synthesis of deuterated Raloxifene, which is valuable for pharmacokinetic studies.[8]

Data Presentation

Table 1: Key Enzymes in Raloxifene Metabolism

| Metabolic Pathway | Enzyme Family | Specific Enzymes | Primary Metabolites |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide |

| Oxidation | Cytochrome P450 (CYP) | CYP3A4 | Oxidized Raloxifene intermediates |

| Hypothetical Methylation | Methyltransferases | Catechol-O-methyltransferase (COMT) or other Phenol-O-methyltransferases | Raloxifene monomethyl ether, this compound |

Experimental Protocols

In Vitro Metabolism of Raloxifene using Human Liver Microsomes

This protocol is designed to identify and quantify the metabolites of Raloxifene formed by hepatic enzymes.

1. Materials:

-

Raloxifene

-

This compound (as a reference standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

S-adenosyl methionine (SAM) (for methylation studies)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of Raloxifene in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine HLMs (e.g., 0.5 mg/mL final concentration) and phosphate buffer.

-

Add the Raloxifene stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the appropriate co-factors:

-

For oxidative metabolism: Add the NADPH regenerating system.

-

For glucuronidation: Add UDPGA.

-

For methylation: Add SAM.

-

For a comprehensive metabolic profile, a combination of co-factors can be used.

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method for the separation and detection of Raloxifene and its potential metabolites.

-

Use the this compound reference standard to confirm the retention time and mass fragmentation pattern of any potential methylated metabolite.

Visualizations

Caption: Overview of the metabolic pathways of Raloxifene.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | DC Chemicals [dcchemicals.com]

- 4. amsbio.com [amsbio.com]

- 5. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]

Raloxifene Bismethyl Ether: A Technical Whitepaper on a Putative Inactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is extensively metabolized in the body, primarily through glucuronidation. While the glucuronide conjugates are well-characterized, other potential metabolic pathways, such as O-methylation, are less understood. This technical guide explores the concept of Raloxifene Bismethyl Ether as a putative inactive metabolite of raloxifene. Due to a lack of direct experimental data on this specific metabolite in publicly available literature, this paper synthesizes information on raloxifene metabolism, the role of O-methylation in drug metabolism, and the structure-activity relationships of SERMs to build a scientifically grounded hypothesis about the formation and activity of this compound. This document provides hypothetical metabolic pathways, discusses the likely impact of bismethylation on estrogen receptor binding, and outlines potential experimental protocols for its investigation.

Introduction to Raloxifene Metabolism

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population. Its therapeutic effects are mediated by its differential agonist and antagonist activities on estrogen receptors (ERs) in various tissues. The clinical pharmacology of raloxifene is significantly influenced by its extensive first-pass metabolism.

The primary metabolic pathway for raloxifene is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process occurs at the two phenolic hydroxyl groups of the raloxifene molecule, leading to the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide. These glucuronide metabolites are the major circulating forms of the drug but exhibit significantly lower binding affinity for the estrogen receptor compared to the parent compound.[1][2]

While glucuronidation is the predominant metabolic route, the potential for other phase II metabolic reactions, such as methylation, exists. O-methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT), is a common pathway for the metabolism of catechol estrogens and other phenolic compounds.[3] Although not extensively reported for raloxifene, the presence of phenolic hydroxyl groups makes it a potential substrate for O-methylation. The complete methylation of both hydroxyl groups would result in the formation of this compound.

The Hypothesized Metabolic Pathway to this compound

The formation of this compound from raloxifene would likely proceed via a two-step O-methylation process, catalyzed by an enzyme such as COMT. This hypothetical pathway is depicted below.

Caption: Hypothetical metabolic pathway of Raloxifene to this compound via sequential O-methylation.

Expected Biological Inactivity of this compound

The biological activity of raloxifene as a SERM is critically dependent on its ability to bind to the ligand-binding domain of the estrogen receptor. This binding involves specific hydrogen bond interactions between the phenolic hydroxyl groups of raloxifene and amino acid residues within the receptor's binding pocket.

The methylation of these hydroxyl groups to form ether linkages in this compound would eliminate the potential for these crucial hydrogen bonds. This structural modification is expected to significantly reduce, if not completely abolish, the binding affinity of the molecule for the estrogen receptor. Consequently, this compound is predicted to be an inactive metabolite, devoid of the SERM activity of the parent compound.

The following diagram illustrates the principle of estrogen receptor modulation by a SERM like raloxifene and why the bismethylated form would be inactive.

Caption: Logical flow diagram illustrating the necessity of hydroxyl groups for SERM activity and the predicted inactivity of this compound.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table presents a hypothetical comparison of its expected properties against the known data for raloxifene and its major glucuronide metabolites. This is for illustrative purposes to guide future research.

| Compound | Estrogen Receptor Binding Affinity (IC50) | In vitro Potency (Cell Proliferation Assay) |

| Raloxifene | ~1 nM | High |

| Raloxifene-6-glucuronide | >1000 nM | Low |

| Raloxifene-4'-glucuronide | >100 nM | Low |

| This compound (Predicted) | >10,000 nM | Very Low / Inactive |

Proposed Experimental Protocols

To validate the existence and characterize the activity of this compound, the following experimental approaches are proposed.

Synthesis of this compound

A reference standard of this compound would need to be chemically synthesized. A potential synthetic route is the Williamson ether synthesis, reacting raloxifene with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a suitable base.

In Vitro Metabolism Studies

Objective: To determine if raloxifene is metabolized to its bismethyl ether derivative in vitro.

Methodology:

-

Incubate raloxifene with human liver microsomes or recombinant COMT enzyme.

-

The incubation mixture should contain S-adenosyl methionine (SAM) as a methyl group donor.

-

Following incubation, the reaction will be quenched, and the metabolites extracted.

-

The extracts will be analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify the presence of this compound by comparing its retention time and mass spectrum to the synthetic standard.

The following diagram outlines the proposed experimental workflow.

Caption: Proposed experimental workflow for the identification of this compound as a metabolite.

Estrogen Receptor Binding Assay

Objective: To quantify the binding affinity of this compound for the estrogen receptor.

Methodology:

-

A competitive binding assay will be performed using a source of estrogen receptors (e.g., from MCF-7 cell lysates).

-

A radiolabeled estrogen (e.g., [3H]-estradiol) will be incubated with the receptor source in the presence of increasing concentrations of unlabeled this compound.

-

The amount of bound radioligand will be measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) will be calculated.

Cell-Based Functional Assays

Objective: To assess the functional activity of this compound on estrogen receptor signaling.

Methodology:

-

Estrogen-responsive cells (e.g., MCF-7 breast cancer cells) will be treated with varying concentrations of this compound.

-

Cell proliferation assays (e.g., MTT or BrdU incorporation assays) will be conducted to determine the effect on cell growth.

-

Reporter gene assays can also be employed, where cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). The effect of the compound on reporter gene expression would indicate its agonist or antagonist activity.

Conclusion

While this compound has not been prominently featured in the existing literature on raloxifene metabolism, its formation is theoretically plausible through O-methylation of the parent compound's phenolic hydroxyl groups. Based on the well-established structure-activity relationships of SERMs, it is strongly hypothesized that this bismethylated derivative would be an inactive metabolite due to its inability to form key hydrogen bonds with the estrogen receptor. The experimental protocols outlined in this whitepaper provide a roadmap for future research to confirm the existence of this metabolite and validate its predicted lack of biological activity. A thorough understanding of all potential metabolic pathways of raloxifene is crucial for a complete picture of its disposition and for the development of future SERMs with improved pharmacological profiles.

References

- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells | PLOS One [journals.plos.org]

Antiproliferative Activity of Raloxifene Bismethyl Ether in MCF-7 Cells: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), exhibits established antiproliferative effects in estrogen receptor-positive (ER+) breast cancer cells, such as the MCF-7 cell line. This technical guide delves into the anticipated antiproliferative activity of a specific analog, Raloxifene Bismethyl Ether, in MCF-7 cells. Current literature suggests that the methylation of the hydroxyl groups on the raloxifene scaffold, resulting in this compound, leads to a significant reduction or complete loss of activity through key signaling pathways. This document provides a comprehensive overview of the current understanding of this compound and presents detailed experimental protocols that would be employed to rigorously assess its antiproliferative efficacy.

Introduction: Raloxifene and its Analogs in Breast Cancer Therapy

Raloxifene's therapeutic action in ER+ breast cancer is primarily mediated by its competitive binding to the estrogen receptor, leading to the modulation of estrogen-dependent signaling pathways that drive cell proliferation. The structural integrity of raloxifene, particularly its hydroxyl groups, is crucial for this interaction. Chemical modifications to these functional groups can dramatically alter the compound's biological activity. This compound, also referred to in some studies as raloxifene analog F, is a derivative where both hydroxyl groups have been replaced by methyl ethers. This modification is predicted to significantly impact its binding to the estrogen receptor and its subsequent effects on downstream signaling.

Anticipated Biological Activity of this compound in MCF-7 Cells

Available scientific literature provides insights into the likely biological impact of this compound on MCF-7 cells. One study identified "raloxifene analog F, a this compound," and reported that it failed to induce the activation of the aryl hydrocarbon receptor (AhR). For raloxifene, AhR activation has been linked to the induction of apoptosis in certain cancer cell types. Furthermore, another source characterizes this compound as an "estrogen receptor inactive compound that lacks both hydroxyl groups."

Based on this information, it is hypothesized that this compound will exhibit significantly attenuated or no direct antiproliferative activity in MCF-7 cells. The methylation of the hydroxyl groups is expected to abolish its ability to bind effectively to the estrogen receptor, thereby preventing it from antagonizing the proliferative signals induced by estrogen.

Experimental Protocols for Assessing Antiproliferative Activity

To empirically determine the antiproliferative effects of this compound in MCF-7 cells, a series of standardized in vitro assays would be required. The following sections detail the methodologies for these key experiments.

Cell Culture and Maintenance

MCF-7 cells, an ER+ human breast adenocarcinoma cell line, are the model system for these investigations.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin (B12071052) solution.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture flask.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye, such as Propidium Iodide (PI), intercalates into the DNA of the cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with this compound at one or more concentrations for 48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell suspension using a flow cytometer.

-

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium Iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

-

Procedure:

-

Treat MCF-7 cells with this compound as described for the cell cycle analysis.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Data Presentation

Should experimental data become available for the antiproliferative effects of this compound on MCF-7 cells, it would be structured in the following tabular formats for clarity and comparative analysis.

Table 1: Effect of this compound on MCF-7 Cell Viability (Hypothetical)

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| Vehicle Control | 100 | ± 5.2 |

| 0.1 | Data Not Available | Data Not Available |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 50 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

| IC50 (µM) | Data Not Available |

Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with this compound (Hypothetical)

| Treatment (Concentration) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |

| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available |

Table 3: Apoptosis Induction in MCF-7 Cells by this compound (Hypothetical)

| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Live Cells |

| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |

| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available |

Visualization of Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided below to visualize the experimental workflows and the hypothesized signaling pathway.

Caption: Workflow for assessing the antiproliferative activity.

Caption: Hypothesized signaling pathway comparison.

Conclusion

While direct experimental evidence on the antiproliferative activity of this compound in MCF-7 cells is currently lacking in the public domain, the available information on its chemical structure and its inactivity in related assays strongly suggests a significantly diminished or absent effect compared to its parent compound, raloxifene. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other raloxifene analogs. Such studies are essential for a comprehensive understanding of the structure-activity relationships of SERMs and for the rational design of novel therapeutics for breast cancer. Future research should focus on conducting these described assays to generate the quantitative data needed to definitively characterize the biological activity of this compound.

Structural Analysis of Raloxifene Bismethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a selective estrogen receptor modulator (SERM), is a well-characterized therapeutic agent. Its metabolic and derivative forms are of significant interest in understanding its complete pharmacological profile. This technical guide focuses on the structural analysis of Raloxifene Bismethyl Ether, a key derivative where the hydroxyl groups at positions 6 and 4' of the parent molecule have been methylated. While this compound is primarily known as a metabolite and is reported to be inactive as an estrogen receptor ligand, a thorough understanding of its structural characteristics is crucial for comprehensive toxicological and metabolic studies.[1][2][3][4][5]

This document provides a summary of key structural data, detailed hypothetical experimental protocols for its characterization, and visualizations of relevant molecular and procedural workflows. Due to the limited availability of direct experimental data for this compound in public literature, some data presented herein is extrapolated from the known data of the parent compound, Raloxifene, and its analogs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical method development.

| Property | Value | Source |

| IUPAC Name | [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone | Inferred from Raloxifene structure |

| CAS Number | 84541-38-8 | [3][5] |

| Molecular Formula | C₃₀H₃₁NO₄S | [4][5] |

| Molecular Weight | 501.64 g/mol | [5] |

| Appearance | Solid (predicted) | Inferred from Raloxifene properties |

Spectroscopic and Structural Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of Raloxifene and the chemical shifts expected from the addition of two methyl ether groups.

Table 2.1: Predicted ¹H NMR Chemical Shifts

Solvent: CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) at C6 | ~3.9 | s |

| Methoxy (-OCH₃) at C4' | ~3.8 | s |

| Aromatic Protons | 6.8 - 7.8 | m |

| Piperidine Protons | 1.4 - 2.8 | m |

| Ethoxy Protons (-OCH₂CH₂N-) | 4.1 (t), 2.8 (t) | t, t |

Table 2.2: Predicted ¹³C NMR Chemical Shifts

Solvent: CDCl₃

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) at C6 | ~55.5 |

| Methoxy (-OCH₃) at C4' | ~55.3 |

| Aromatic Carbons | 114 - 160 |

| Carbonyl Carbon (C=O) | ~195 |

| Piperidine Carbons | 24 - 55 |

| Ethoxy Carbons (-OCH₂CH₂N-) | 66, 58 |

Table 2.3: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI-MS) | 502.20 |

Table 2.4: Predicted Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-O (Aromatic Ether) | 1250 - 1200 |

| C=O (Ketone) | 1650 - 1630 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C-N (Amine) | 1250 - 1020 |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and structural characterization of this compound. These are based on standard organic chemistry techniques and analytical methods reported for Raloxifene and its derivatives.[6]

Synthesis and Purification

This protocol describes a potential method for the synthesis of this compound from Raloxifene.

Diagram: Synthesis Workflow

Caption: Synthetic pathway for this compound.

Methodology:

-

Reaction Setup: To a solution of Raloxifene (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 2.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: After stirring for 30 minutes, add methyl iodide (3 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the purified product by NMR, Mass Spectrometry, and IR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for assessing the purity of synthesized this compound.

Diagram: HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at approximately 280 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the area percentage of the product peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

This protocol describes how to obtain the mass spectrum of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

Signaling Pathway Context

While this compound is considered inactive at the estrogen receptor, it is important to understand the signaling pathway of its parent compound, Raloxifene, to appreciate the significance of the methylated derivative. Raloxifene acts as a selective estrogen receptor modulator, exhibiting tissue-specific agonist or antagonist effects.

Diagram: Simplified Raloxifene Signaling

Caption: Simplified Raloxifene signaling pathway.

The methylation of the hydroxyl groups in Raloxifene to form this compound is predicted to sterically hinder and electronically modify the key pharmacophoric features necessary for binding to the estrogen receptor, thus explaining its observed inactivity.

Conclusion

This technical guide provides a foundational overview of the structural analysis of this compound. While a significant portion of the detailed spectroscopic data is predictive due to a lack of published experimental results, the provided protocols offer a robust framework for the synthesis, purification, and characterization of this important metabolite. Further empirical studies are necessary to fully validate the predicted data and to comprehensively elucidate the structural and biological properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. This compound | 药物代谢物 | MCE [medchemexpress.cn]

- 6. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Raloxifene Bismethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Raloxifene Bismethyl Ether, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, characterization, and analysis of Raloxifene and its derivatives.

Introduction

This compound, chemically known as --INVALID-LINK--methanone, is a significant metabolite of Raloxifene. Unlike its parent compound, which possesses hydroxyl groups at the 6 and 4' positions, this compound has these functional groups methylated, rendering it inactive as an estrogen receptor modulator. The characterization of this and other metabolites is crucial for understanding the pharmacokinetics, metabolism, and overall disposition of Raloxifene in biological systems. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are fundamental to the structural elucidation and quantification of this compound.

Spectroscopic Data

The following tables summarize the available quantitative NMR and mass spectrometry data for this compound and its close structural analogs. Due to the limited availability of published spectra specifically for this compound, data for a key synthetic intermediate, 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene, is also provided to aid in spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene (a key intermediate)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.61 | t | 3H | 7.84 | Ar-H |

| 7.33 | s | 1H | Ar-H | |

| 7.29 | d | 1H | 1.3 | Ar-H |

| 6.98-6.93 | m | 3H | Ar-H | |

| 3.88 | s | 3H | -OCH₃ | |

| 3.85 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene (a key intermediate)

| Chemical Shift (δ, ppm) | Assignment |

| 159.47 | Ar-C |

| 157.19 | Ar-C |

| 141.53 | Ar-C |

| 140.62 | Ar-C |

| 134.92 | Ar-C |

| 127.43 | Ar-C |

| 127.28 | Ar-C |

| 123.90 | Ar-C |

| 117.76 | Ar-C |

| 114.36 | Ar-C |

| 114.32 | Ar-C |

| 104.90 | Ar-C |

| 55.63 | -OCH₃ |

| 55.40 | -OCH₃ |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

While an experimental mass spectrum for this compound is not widely published, its key mass spectrometric parameters can be predicted based on its chemical structure and the known fragmentation patterns of Raloxifene and its metabolites.

Table 3: Mass Spectrometry Data for Raloxifene and its Metabolites

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Fragmentation Pathway |

| Raloxifene | C₂₈H₂₇NO₄S | 474.17 | 112.2 | Loss of the piperidinoethoxy side chain |

| Raloxifene Glucuronide | C₃₄H₃₅NO₁₀S | 650 | 474 | Loss of the glucuronic acid moiety |

| This compound (Predicted) | C₃₀H₃₁NO₄S | 502.20 | 112.2 | Loss of the piperidinoethoxy side chain |

Experimental Protocols

The following protocols are generalized methodologies for obtaining NMR and MS data for Raloxifene derivatives, based on standard practices in the field.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Raloxifene derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation:

-

For in vitro or in vivo samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the biological matrix.

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

-

Chromatographic Separation (LC):

-

Column: A C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis or full scan and product ion scan for qualitative analysis.

-

SRM Transitions: For this compound, the precursor ion would be m/z 502.2. A characteristic product ion would be m/z 112.2, corresponding to the piperidinoethoxy fragment.

-

Instrument Tuning: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of Raloxifene derivatives and the logical relationship of the spectroscopic techniques.

Caption: Experimental workflow for the synthesis and characterization of Raloxifene derivatives.

Caption: Logical relationships of spectroscopic techniques for structural elucidation.

In Vivo Therapeutic Potential of Raloxifene Analogues: A Technical Guide

Disclaimer: This technical guide summarizes available in vivo data for Raloxifene (B1678788) and its analogues due to the limited availability of specific in vivo studies on Raloxifene Bismethyl Ether. The presented experimental protocols, quantitative data, and signaling pathways are derived from research on structurally related compounds and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), has been a significant therapeutic agent in the management of postmenopausal osteoporosis and the prevention of invasive breast cancer.[1][2] Its characteristic tissue-specific estrogen agonist and antagonist effects have spurred the development of numerous analogues aimed at refining its therapeutic window, enhancing efficacy, and minimizing adverse effects.[1][3] This guide delves into the preclinical in vivo evaluation of Raloxifene and its derivatives, presenting key experimental methodologies, quantitative outcomes, and the complex signaling networks they modulate.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies on Raloxifene and its analogues. These studies primarily utilize two well-established animal models: the ovariectomized (OVX) rat for osteoporosis and uterine effects, and immunodeficient mouse xenograft models for breast cancer.[4]

Table 1: Effects of Raloxifene Analogues on Bone and Uterine Tissue in Ovariectomized Rats

| Compound | Dosage | Treatment Duration | Animal Model | Key Findings | Reference |

| Raloxifene | 3 mg/kg/day | 4 weeks | Ovariectomized Sprague-Dawley Rats | Prevented OVX-induced bone loss; did not stimulate uterine weight gain. | |

| LY117018 | Not specified | 3 weeks | Ovariectomized ERE-luciferase mice | Affected bone mineral density (BMD) to the same extent as estradiol; modest effect on uterus weight.[5] | [5] |

| Raloxifene | 60 mg/day (human equivalent) | 36 months | Postmenopausal women | Increased bone density in the spine and hip by 2.4% over placebo.[6] | [6] |

Table 2: Anti-tumor Efficacy of Raloxifene Analogues in Breast Cancer Xenograft Models

| Compound | Dosage | Treatment Duration | Animal Model | Key Findings | Reference |

| Raloxifene | 1-20 mg/kg/day | Not specified | Rats | Inhibited mammary tumor growth.[7] | [7] |

| Desketoraloxifene | To be determined | 21-28 days | Ovariectomized athymic nude mice with MCF-7 xenografts | Proposed for dose-dependent anti-tumor activity evaluation.[8] | [8] |

Experimental Protocols